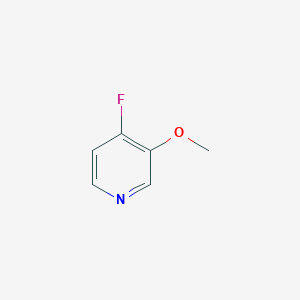![molecular formula C12H11N3O3 B14221676 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate CAS No. 825627-36-9](/img/structure/B14221676.png)
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazolidinone ring, a diazonium group, and a benzyl substituent, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Formation of the Diazonium Group: The diazonium group is usually introduced through diazotization reactions, where an amine group is converted to a diazonium salt using nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce a variety of substituted oxazolidinones.
科学的研究の応用
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate: shares similarities with other oxazolidinone derivatives, such as linezolid and tedizolid, which are known for their antimicrobial properties.
Diazonium Compounds: It also shares characteristics with other diazonium compounds, which are widely used in organic synthesis and materials science.
Uniqueness
Structural Features: The combination of the oxazolidinone ring, benzyl group, and diazonium group makes this compound unique and versatile.
Reactivity: Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
特性
CAS番号 |
825627-36-9 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC名 |
(4S)-4-benzyl-3-(2-diazoacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H11N3O3/c13-14-7-11(16)15-10(8-18-12(15)17)6-9-4-2-1-3-5-9/h1-5,7,10H,6,8H2/t10-/m0/s1 |
InChIキー |
RKHOQLSRVHUDGQ-JTQLQIEISA-N |
異性体SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=[N+]=[N-])CC2=CC=CC=C2 |
正規SMILES |
C1C(N(C(=O)O1)C(=O)C=[N+]=[N-])CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


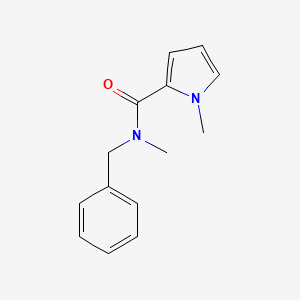
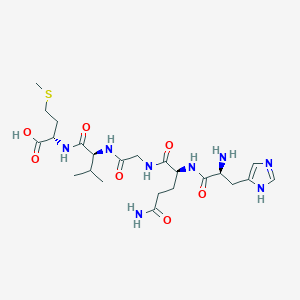
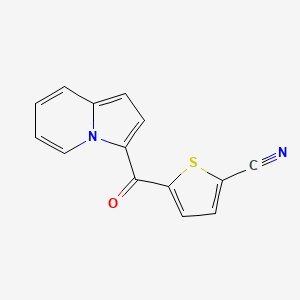
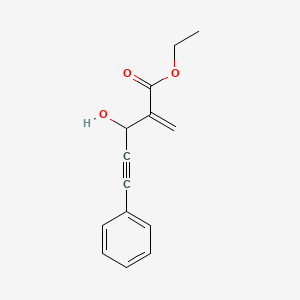
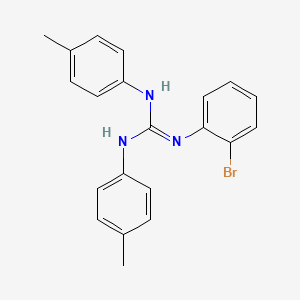
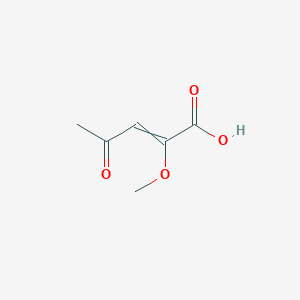
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
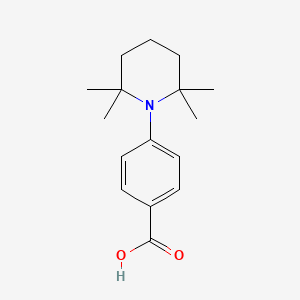

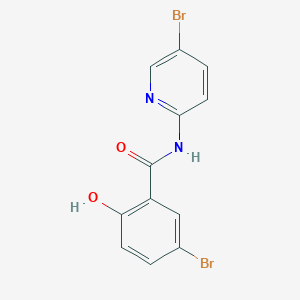
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
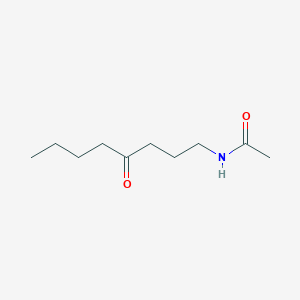
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
